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Compound of Interest

Compound Name: Cagliflozin Impurity 12

Cat. No.: B15126614 Get Quote

Comparative Guide to Analytical Methods for
Canagliflozin Impurity 12
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and

quantification of Canagliflozin Impurity 12. Due to the absence of publicly available, direct inter-

laboratory comparison studies, this document synthesizes data from various published

analytical method development and validation reports. The focus is on High-Performance

Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

techniques, which are standard in pharmaceutical quality control.

Understanding Canagliflozin Impurity 12
Canagliflozin Impurity 12 is a process-related impurity that can be present in the final drug

substance. Its chemical name is (2R,3R,4R,5S,6R)-2-(acetoxymethyl)-6-(3-((5-(4-

fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate[1]

[2]. The diligent monitoring and control of this and other impurities are critical for ensuring the

safety and efficacy of Canagliflozin.
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The following tables summarize the performance of different chromatographic methods

developed for the analysis of Canagliflozin and its related substances. While these studies do

not always single out "Impurity 12," they establish methods capable of separating a range of

impurities.

Table 1: Comparison of HPLC and UPLC Method Performance

Parameter
Method 1: RP-
HPLC[3]

Method 2: UPLC[4]
Method 3: UPC²[5]
[6]

Principle Reverse Phase HPLC

Ultra-Performance

Liquid

Chromatography

Ultra-Performance

Convergence

Chromatography

Linearity Range 1-15 µg/mL Not Specified Not Specified

Correlation Coefficient

(R²)

>0.999 (for all

impurities)
Not Specified Not Specified

Limit of Detection

(LOD)
Not Specified 0.0039 µg/mL Not Specified

Limit of Quantification

(LOQ)
0.05% level spiking 0.0119 µg/mL Not Specified

Accuracy (%

Recovery)

98.0% - 102.0%

(typical)
Within ICH limits Not Specified

Precision (% RSD) < 5.0% Within ICH limits

Excellent

reproducibility

reported[5][6]

Analysis Run Time Gradient, not specified 10 minutes

11 minutes (compared

to 65 min for RP-

HPLC)[5][6]

Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical results.

Below are representative protocols derived from published literature.
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Method 1: Reverse Phase HPLC for Related
Substances[3]
This method is designed for the estimation of multiple impurities in Canagliflozin formulations.

Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

Column: Inertsil C8-3 (250 × 4.6 mm), 3 µm particle size.

Column Temperature: 30°C.

Mobile Phase A: 0.1% Orthophosphoric acid in water.

Mobile Phase B: Acetonitrile and water (80:20 v/v).

Elution: Gradient elution (specific gradient profile not detailed).

Injection Volume: 15 µL.

Sample Preparation: Tablets are dissolved and diluted in a suitable solvent, then filtered

through a 0.45 µm PVDF syringe filter[3].

Validation: The method was validated according to ICH guidelines for parameters including

precision, accuracy, linearity, LOD, LOQ, and robustness[3].

Method 2: UPLC for Canagliflozin Assay and Stability[4]
This UPLC method offers a rapid analysis of Canagliflozin.

Instrumentation: Ultra-Performance Liquid Chromatography system with a PDA detector.

Column: C18 column (100 x 2 mm), 1.8 µm particle size.

Mobile Phase: Water and Methanol (70:30 v/v).

Flow Rate: 1.0 mL/min.

Elution: Isocratic.
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Detection Wavelength: 286 nm.

Run Time: 10 minutes.

Validation: The method was developed and validated as per ICH Q2 guidelines, including

stress degradation studies to prove its stability-indicating properties[4].

Method 3: Ultra-Performance Convergence
Chromatography (UPC²) for Isomeric Impurities[5][6]
This method is particularly effective for separating isomeric impurities, which can be

challenging with traditional RP-HPLC.

Instrumentation: Waters ACQUITY UPC² System.

Column Temperature: 45°C.

Run Time: 11 minutes.

Key Advantage: Provides faster separation and uses less organic solvent compared to

conventional methods[5][6]. It demonstrated excellent selectivity for targeted impurity

peaks[5].

Visualizations: Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key processes in the

analysis of Canagliflozin impurities.
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Caption: General workflow for the analysis of Canagliflozin impurities.
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Analytical Techniques

Comparison Criteria
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Caption: Logical comparison of chromatographic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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